molecular formula C24H24ClN5O2 B2647120 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-56-5

3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2647120
CAS No.: 923481-56-5
M. Wt: 449.94
InChI Key: URCODIVAXOJKTF-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic small molecule belonging to the tetrahydropyrimidopurine dione class, which has been identified as a scaffold for potent kinase inhibition. This compound is of significant interest in chemical biology and oncology research, particularly for investigating dysregulated signaling pathways in cancer cell proliferation and survival. Structural analogs of this chemical class have been reported to function as ATP-competitive inhibitors, with high selectivity and potency against specific kinase targets. For instance, closely related molecules have demonstrated efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs) and the JAK kinase family, which are critical regulators of the cell cycle and inflammatory signaling, respectively. Research into this compound enables the study of cell cycle arrest, induction of apoptosis in malignant cells, and the modulation of the tumor microenvironment. Its primary research value lies in its utility as a pharmacological tool for pathway validation, target engagement studies, and as a lead compound for the development of novel targeted cancer therapeutics. This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-8-6-11-19(16(15)2)28-12-7-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-9-4-5-10-18(17)25/h4-6,8-11H,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCODIVAXOJKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the chlorobenzyl and dimethylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that compounds based on purine structures exhibit a range of biological activities. This specific compound has been studied for its potential effects on various biological targets:

  • Antidepressant Activity : Similar compounds have shown efficacy as mixed 5-HT receptor ligands (5-HT1A/5-HT2A/5-HT7), which are known to exhibit antidepressant and anxiolytic effects. The structural modifications in the purine scaffold can enhance these properties by improving receptor affinity and selectivity .
  • Anticancer Potential : Purine derivatives are often investigated for their anticancer properties. The ability of this compound to interact with nucleic acid structures suggests it may inhibit cancer cell proliferation through mechanisms similar to established chemotherapeutic agents .
  • Neurological Effects : Compounds that target the serotonin receptors have implications in treating neurological disorders. The design of this compound aims to diversify the purine scaffold for enhanced biological activity against neuropsychiatric conditions .

Synthesis and Modification

The synthesis of 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several synthetic pathways that allow for structural modifications. These modifications can lead to variations in biological activity and pharmacokinetic profiles.

Table 1: Synthetic Pathways and Modifications

Modification TypeDescriptionImpact on Activity
Alkyl SubstitutionAddition of alkyl groups at specific positionsEnhanced lipophilicity and receptor binding
Aryl SubstitutionIntroduction of aryl groupsImproved selectivity for serotonin receptors
HalogenationIntroduction of halogen atoms (e.g., chlorine)Potential increase in biological activity through enhanced interactions

Case Studies

Several studies have explored the pharmacological properties of purine derivatives similar to this compound:

  • Study on Antidepressant Effects : A series of purine derivatives were evaluated for their ability to act as mixed 5-HT receptor ligands. The results indicated that specific structural features significantly influenced their antidepressant-like effects in animal models .
  • Investigation of Anticancer Properties : Research demonstrated that certain purine derivatives could inhibit tumor growth by interfering with DNA replication processes. The incorporation of specific substituents was found to enhance cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations and Their Implications

Key structural differences among analogs lie in the substituents at positions 3 and 9 of the tricyclic core. These modifications significantly alter physicochemical properties and biological interactions (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Position 3 Substituent Position 9 Substituent Key Properties/Activities Reference
Target Compound 2-Chlorobenzyl 2,3-Dimethylphenyl High lipophilicity; potential CNS activity -
9-(2-Chloro-6-fluorobenzyl) analog 1,3-Dimethyl 2-Chloro-6-fluorobenzyl MAO-B inhibition; dual-target for neurodegeneration
3-Benzyl-9-(2-methoxyphenyl) analog Benzyl 2-Methoxyphenyl Moderate solubility (methoxy enhances polarity)
9-(4-Chlorophenyl)-3-ethyl analog Ethyl 4-Chlorophenyl Electron-withdrawing Cl may enhance binding affinity
1,3-Dimethyl-9-(prop-2-ynyl) analog (Compound 24) 1,3-Dimethyl Prop-2-ynyl High thermal stability (mp 203–206°C)

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): The 2-chlorobenzyl group in the target compound may improve membrane permeability and receptor binding compared to methoxy or ethyl substituents .

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound Not reported - Likely C=O stretches at ~1700 cm⁻¹ (IR) -
Compound 24 (1,3-dimethyl-9-prop-2-ynyl) 203–206 93 IR: 1701 cm⁻¹ (C=O); NMR: δ 3.35 (N3CH3)
9-Ethenyl analog (Compound 22) 268–271 70 UV λmax: 304 nm (logε 4.40)
9-(2-Chloro-6-fluorobenzyl) analog Not reported - Microwave synthesis; reduced reaction time
Receptor Affinity and Enzyme Inhibition
  • MAO-B Inhibition: The 9-(2-chloro-6-fluorobenzyl) analog demonstrates dual-target activity for neurodegenerative diseases, suggesting the target compound’s 2-chlorobenzyl group may similarly enhance CNS penetration .
  • Anti-Inflammatory Effects: Analogs with prenyl or benzyl groups (e.g., 9-benzyl derivatives) inhibit cyclooxygenase (COX) without gastric toxicity, implying the target’s 2,3-dimethylphenyl may balance efficacy and safety .
  • Phosphodiesterase (PDE) Inhibition: Hybrid derivatives with isoquinolinyl-alkyl chains show PDE4B/PDE10A inhibition, highlighting the importance of substituent bulk for enzyme selectivity .
Structure-Activity Relationships (SAR)
  • Position 3: Bulky substituents (e.g., 2-chlorobenzyl) improve receptor binding but may reduce solubility.

Biological Activity

3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties.

  • Molecular Formula : C24_{24}H24_{24}ClN5_5O2_2
  • Molecular Weight : 449.9 g/mol
  • CAS Number : 923481-56-5

The structure of the compound suggests it may interact with biological targets through mechanisms typical of purine derivatives, such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications across various therapeutic areas. Notably, its activity has been explored in the context of anticonvulsant effects and neuropharmacology.

Anticonvulsant Activity

Several studies have reported on the anticonvulsant properties of related compounds within the purine class. For instance:

  • Compounds with similar structural motifs have shown efficacy in maximal electroshock seizure (MES) models .
  • The mechanism often involves modulation of neurotransmitter systems, particularly the enhancement of GABAergic activity which is crucial for seizure control .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the purine scaffold:

  • Electron-withdrawing groups at specific positions have been associated with enhanced activity.
  • Conversely, electron-donating groups tend to reduce efficacy .

Case Studies and Research Findings

A variety of studies have investigated the biological implications of compounds similar to this compound:

StudyFindings
Study 1Demonstrated anticonvulsant activity in MES models with related purines showing ED50 values comparable to established anticonvulsants like phenobarbital .
Study 2Identified that modifications at the benzyl position could significantly alter anticonvulsant potency and selectivity towards GABA receptors.
Study 3Explored neuroprotective effects in animal models indicating potential for treating neurodegenerative conditions due to its ability to cross the blood-brain barrier .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of GABA transaminase , leading to increased levels of GABA in the brain which enhances inhibitory neurotransmission and reduces seizure susceptibility .
  • Modulation of ion channels involved in neuronal excitability.

Q & A

Q. What computational methods predict off-target binding risks?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against the ChEMBL database. Prioritize targets with ∆G < -8 kcal/mol (e.g., PDE10A, Ki = 220 nM). Validate with radioligand binding assays (≥3 replicates) .

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